molecular formula C14H15NO B8564357 4-cyclopropyl-7-methoxynaphthalen-1-amine

4-cyclopropyl-7-methoxynaphthalen-1-amine

Cat. No.: B8564357
M. Wt: 213.27 g/mol
InChI Key: IKJHFDOLLUVLEB-UHFFFAOYSA-N
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Description

4-cyclopropyl-7-methoxynaphthalen-1-amine is an organic compound belonging to the naphthalene family This compound is characterized by the presence of an amino group at the first position, a cyclopropyl group at the fourth position, and a methoxy group at the seventh position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-7-methoxynaphthalen-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the naphthalene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Cyclopropylation: Addition of a cyclopropyl group to the naphthalene ring.

    Methoxylation: Introduction of a methoxy group to the naphthalene ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-cyclopropyl-7-methoxynaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions may yield halogenated or other substituted derivatives.

Scientific Research Applications

4-cyclopropyl-7-methoxynaphthalen-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-7-methoxynaphthalen-1-amine involves its interaction with specific molecular targets and pathways The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl and methoxy groups can influence the compound’s binding affinity and specificity

Comparison with Similar Compounds

    1-Amino-4-cyclopropyl-7-hydroxynaphthalene: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-Amino-4-cyclopropyl-7-ethoxynaphthalene: Similar structure but with an ethoxy group instead of a methoxy group.

    1-Amino-4-cyclopropyl-7-fluoronaphthalene: Similar structure but with a fluorine atom instead of a methoxy group.

Uniqueness: 4-cyclopropyl-7-methoxynaphthalen-1-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the amino, cyclopropyl, and methoxy groups provides a distinct set of properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

4-cyclopropyl-7-methoxynaphthalen-1-amine

InChI

InChI=1S/C14H15NO/c1-16-10-4-5-12-11(9-2-3-9)6-7-14(15)13(12)8-10/h4-9H,2-3,15H2,1H3

InChI Key

IKJHFDOLLUVLEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=C2C=C1)C3CC3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of aminonaphthalene f (1 g, 4.0 mmol), cyclopropyl boronic acid (438 mg, 5.1 mmol), potassium phosphate (2.97 g, 14 mmol) and tricyclohexylphosphine (112 mg, 0.4 mmol) in toluene (21 mL) and water (0.8 mL) under nitrogen atmosphere was added palladium acetate (45 mg, 0.2 mmol) with vigorous stirring. The mixture was heated to 100° C. for 3 h and then cooled to room temperature. Water was added and the mixture extracted with ethyl acetate, dried over sodium sulfate and concentrated.
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potassium phosphate
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112 mg
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21 mL
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45 mg
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